4-(4-chlorophenyl)phthalazin-1(2H)-one

Synthetic methodology Process chemistry Phthalazinone synthesis

4-(4-Chlorophenyl)phthalazin-1(2H)-one (CAS 51334-86-2) is the essential para-chlorophenyl regioisomer for PARP-1 binding SAR. Unlike the meta-substituted analog, the para orientation yields distinct electrostatic and van der Waals contributions that drive divergent inhibitory potency. Procuring the authentic para-isomer ensures reproducible head-to-head comparisons. Also serves as a validated starting material for OLED dopant synthesis and a benchmark for scalable three-step phthalazinone production. Confirm regioisomer identity before purchase.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 51334-86-2
Cat. No. B182514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)phthalazin-1(2H)-one
CAS51334-86-2
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18)
InChIKeyZHLKSRYOYNILEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)phthalazin-1(2H)-one (CAS 51334-86-2): Procurement-Ready Phthalazinone Scaffold for PARP-Targeted Drug Discovery and OLED Materials Research


4-(4-Chlorophenyl)phthalazin-1(2H)-one (CAS 51334-86-2) is a 4-aryl substituted phthalazin-1(2H)-one derivative with molecular formula C14H9ClN2O and molecular weight 256.69 g/mol . The compound features a para-chlorophenyl substituent at position 4 of the phthalazinone core—a scaffold that forms the structural foundation of the FDA-approved PARP1/2 inhibitor olaparib [1]. This compound is commercially available from multiple reputable suppliers at purities ranging from 95% to 99%, with a reported melting point of 270–274 °C and density of 1.36 g/cm³ . As a building block, it serves both as a direct comparator for structure-activity relationship (SAR) studies of phthalazinone-based PARP inhibitors and as a synthetic intermediate for advanced materials applications .

Why Generic Phthalazinone Substitution Fails: 4-(4-Chlorophenyl)phthalazin-1(2H)-one Position-Specific Chlorine Orientation Drives Differential PARP-1 Binding


The phthalazinone class encompasses structurally similar compounds that cannot be treated as interchangeable due to the profound impact of chlorine substitution pattern and position on PARP-1 inhibitory potency and binding stability. Computational and biophysical studies demonstrate that the para-chlorophenyl orientation in 4-(4-chlorophenyl)phthalazin-1(2H)-one produces markedly different thermodynamic binding profiles compared to its meta-substituted analog [1]. Specifically, the meta-chlorophenyl variant (11c) exhibits higher total binding energy (ΔGbind), more favorable electrostatic interactions (ΔEele = -27.20 vs -19.96), and enhanced van der Waals contributions (ΔEvdW = -50.58 vs -49.46) relative to the para-chlorophenyl compound (11d), driven by optimal orientation toward conserved PARP-1 active site residues Arg878 and Asp766 [1]. These position-dependent differences in binding energetics translate to divergent inhibitory potencies, meaning that procurement of an incorrect regioisomer or an unsubstituted analog will not recapitulate the same experimental outcomes in PARP-targeted assays [1].

4-(4-Chlorophenyl)phthalazin-1(2H)-one: Quantitative Comparative Evidence for Scientific Selection


Synthesis Yield Benchmark: 4-(4-Chlorophenyl)phthalazin-1(2H)-one Achieves ~59% Yield in Validated Three-Step Chlorophthalazine Route

In a validated three-step synthetic protocol for 4-substituted chlorophthalazines, 4-(4-chlorophenyl)phthalazin-1(2H)-one is obtained with an approximate yield of 59% via the key N,N-dimethylaminophthalimide-directed monoaddition of organometallic reagents followed by hydrazine reaction and POCl3 chlorination [1]. This yield serves as a reproducible benchmark for researchers optimizing phthalazinone synthesis and provides a baseline for evaluating alternative synthetic routes or scaled-up production efficiency [1].

Synthetic methodology Process chemistry Phthalazinone synthesis

Para vs. Meta Chlorine Orientation: Differential PARP-1 Binding Energetics Quantified via Molecular Dynamics

Molecular dynamics simulations and thermodynamic calculations reveal that the para-chlorophenyl orientation in 4-(4-chlorophenyl)phthalazin-1(2H)-one (designated 11d) produces distinct binding energetics compared to its meta-substituted analog (11c) [1]. Specifically, the meta-substituted compound 11c exhibits more favorable electrostatic interactions (ΔEele = -27.20) compared to the para-substituted 11d (ΔEele = -19.96), as well as modestly enhanced van der Waals contributions (ΔEvdW = -50.58 for 11c vs -49.46 for 11d) and higher total binding energy (ΔGbind) at the PARP-1 catalytic pocket [1]. These computational differences correlate with the higher inhibitory potency observed for 11c relative to 11d, and are attributed to the meta-Cl positioning enabling optimal motion and orientation toward conserved residues Arg878 and Asp766 with consistent pi-cation and pi-anion interactions [1].

PARP-1 inhibition Structure-activity relationship Molecular dynamics Cancer therapeutics

Olaparib Structural Lineage: 4-(4-Chlorophenyl)phthalazin-1(2H)-one Represents the Conserved Phthalazinone Core of an FDA-Approved PARP Inhibitor

The phthalazinone core and aryl substituent present in 4-(4-chlorophenyl)phthalazin-1(2H)-one were retained throughout the entire discovery and optimization process that culminated in olaparib (AZD2281, KU-0059436), an FDA-approved dual PARP-1/PARP-2 inhibitor [1]. The phthalazinone core (identified as the red structural motif in medicinal chemistry optimization schematics) and the aryl group (blue motif) from the original screen hit were preserved through successive rounds of SAR-driven optimization, indicating that the 4-aryl-phthalazin-1(2H)-one scaffold is essential for PARP inhibitory activity [1]. Olaparib is routinely employed as a standard reference compound in PARP inhibitor studies [2].

PARP inhibitor Olaparib analog Scaffold conservation Drug discovery

Phthalazinone Derivative Benchmarking: Contemporary PARP-1 Inhibitors Achieve IC50 = 7.8 nM and PF50 = 3.4

Recent advances in phthalazinone-based PARP-1 inhibitor design have produced compounds with IC50 values as low as 7.8 nM against PARP-1 and potentiation factor (PF50) values of 3.4 in cellular sensitization assays, with select derivatives (B1 and B16) demonstrating more potent PARP-1 inhibitory activity than olaparib itself . While 4-(4-chlorophenyl)phthalazin-1(2H)-one is not reported with these exact potency metrics, the compound represents an earlier-generation scaffold from which such high-potency inhibitors were evolved via N-substitution and aryl ring optimization . This context establishes the compound as a valuable comparator for assessing how synthetic elaboration of the phthalazinone core modulates PARP-1 inhibitory potency .

PARP-1 inhibitor IC50 PF50 Potentiation factor

4-(4-Chlorophenyl)phthalazin-1(2H)-one: Evidence-Based Research and Industrial Application Scenarios


PARP-1 Structure-Activity Relationship (SAR) Studies: Differentiating Chlorine Substitution Position Effects

This compound serves as the para-chlorophenyl reference standard for head-to-head comparisons against meta-substituted analogs (e.g., compound 11c) in PARP-1 binding and inhibition studies. Molecular dynamics data demonstrate that the para orientation produces measurably different electrostatic contributions (ΔEele = -19.96) and van der Waals interactions (ΔEvdW = -49.46) compared to the meta isomer, enabling researchers to correlate chlorine position with binding energetics and inhibitory potency [1]. Procurement of authentic 4-(4-chlorophenyl)phthalazin-1(2H)-one ensures experimental reproducibility when investigating how chlorine substitution pattern modulates PARP-1 active site engagement [1].

Synthetic Methodology Optimization: Benchmarking Phthalazinone Route Efficiency

For process chemists developing scalable synthetic routes to 4-substituted chlorophthalazines, this compound provides a documented yield benchmark of approximately 59% from a validated three-step protocol [2]. Researchers can use this reference yield to evaluate alternative synthetic strategies (e.g., microwave-assisted synthesis, continuous flow chemistry, or alternative coupling reagents) by comparing their achieved yields against this established baseline. This enables data-driven optimization of cost-efficiency and throughput for scaled production of phthalazinone intermediates [2].

OLED Materials Development: Precursor to Tris-Cyclometalated Iridium(III) Dopants

4-(4-Chlorophenyl)phthalazin-1(2H)-one is a documented starting material for the synthesis of 1-(N,N-diphenyl-amino)-4-(4-chlorophenyl)-phthalazine, which upon complexation with iridium forms a tris-cyclometalated iridium(III) complex suitable as a dopant in organic light-emitting diodes (OLEDs) . Procurement of this compound from reputable suppliers (e.g., Sigma-Aldrich, purity 97%) ensures consistent quality for materials science applications requiring high-purity synthetic intermediates .

Phthalazinone Pharmacophore Validation: Olaparib Scaffold Comparator Studies

As a compound containing the conserved phthalazinone core and aryl group that were retained throughout the discovery of the FDA-approved PARP inhibitor olaparib, this compound serves as a minimal pharmacophore comparator in medicinal chemistry programs [3]. Researchers can systematically derivatize this scaffold (e.g., N-alkylation, aryl ring functionalization, or piperazine incorporation) and compare resulting PARP-1 inhibitory activities against both the parent compound and olaparib, thereby quantifying the potency gains attributable to each structural modification [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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